molecular formula C16H17NO4 B3924442 Dimethyl 4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 56820-25-8

Dimethyl 4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B3924442
CAS No.: 56820-25-8
M. Wt: 287.31 g/mol
InChI Key: MISZQNZAFAWTLC-UHFFFAOYSA-N
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Description

Dimethyl 4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the class of 1,4-dihydropyridines. This compound is known for its significant role in medicinal chemistry, particularly as a calcium channel blocker. It has been widely studied for its potential therapeutic applications, especially in the treatment of cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be synthesized via the Hantzsch condensation reaction. This involves the reaction of an aldehyde (such as p-methoxybenzaldehyde), a β-ketoester (such as methyl acetoacetate), and an amine (such as p-toluidine) in the presence of a catalyst like iodine under solvent-free conditions . The reaction is often promoted by microwave irradiation, which significantly reduces reaction times and improves yields.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale Hantzsch condensation reactions. The use of continuous flow reactors and microwave-assisted synthesis are common to enhance efficiency and scalability. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: It can be reduced to form tetrahydropyridine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Dimethyl 4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying the mechanisms of Hantzsch condensation and other organic reactions.

    Biology: Investigated for its effects on calcium channels in cellular studies.

    Medicine: Explored for its potential as a calcium channel blocker in the treatment of hypertension and other cardiovascular diseases.

    Industry: Utilized in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The primary mechanism of action of Dimethyl 4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its role as a calcium channel blocker. It binds to the L-type calcium channels in the smooth muscle cells of blood vessels, inhibiting the influx of calcium ions. This leads to vasodilation and a subsequent reduction in blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are primarily related to calcium ion regulation and smooth muscle contraction .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another 1,4-dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: A long-acting calcium channel blocker with similar therapeutic applications.

    Felodipine: Known for its high selectivity for vascular smooth muscle.

Uniqueness

Dimethyl 4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern on the aromatic ring, which can influence its pharmacokinetic and pharmacodynamic properties. Its synthesis via microwave-assisted Hantzsch condensation also sets it apart from other similar compounds, offering a more efficient and eco-friendly production method .

Properties

IUPAC Name

dimethyl 4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10-4-6-11(7-5-10)14-12(15(18)20-2)8-17-9-13(14)16(19)21-3/h4-9,14,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISZQNZAFAWTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90306023
Record name dimethyl 4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56820-25-8
Record name NSC173325
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl 4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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